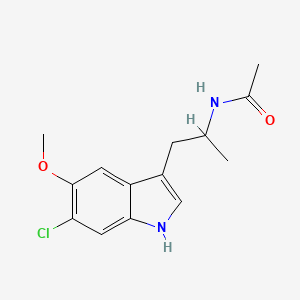

N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)-1-methylethyl)acetamide

CAS No.: 68935-46-6

Cat. No.: VC17591981

Molecular Formula: C14H17ClN2O2

Molecular Weight: 280.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68935-46-6 |

|---|---|

| Molecular Formula | C14H17ClN2O2 |

| Molecular Weight | 280.75 g/mol |

| IUPAC Name | N-[1-(6-chloro-5-methoxy-1H-indol-3-yl)propan-2-yl]acetamide |

| Standard InChI | InChI=1S/C14H17ClN2O2/c1-8(17-9(2)18)4-10-7-16-13-6-12(15)14(19-3)5-11(10)13/h5-8,16H,4H2,1-3H3,(H,17,18) |

| Standard InChI Key | DZZMAXLTSPBPOH-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=CNC2=CC(=C(C=C21)OC)Cl)NC(=O)C |

Introduction

Structural Characteristics and Molecular Properties

Core Indole Scaffold and Substituent Effects

The compound’s indole core is substituted at the 3-position with a 2-(1-methylethyl)acetamide group, while the 5- and 6-positions bear methoxy and chloro groups, respectively. This substitution pattern enhances its electronic and steric profile, influencing receptor binding and metabolic stability . The acetamide moiety improves solubility, a critical factor in drug design .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 280.75 g/mol |

| CAS Number | 68935-46-6 |

| Key Functional Groups | Indole, Chloro, Methoxy, Acetamide |

Synthesis and Chemical Reactivity

Multi-Step Synthetic Pathways

While explicit routes for this compound are scarce, analogous indoles are synthesized via Friedel-Crafts alkylation or nucleophilic substitution . A plausible route involves:

-

Indole Core Formation: Cyclization of substituted anilines with ketones.

-

Chloro and Methoxy Introduction: Electrophilic aromatic substitution.

-

Acetamide Conjugation: Amidation of the intermediate amine .

Catalytic and Solvent Considerations

Acid catalysts like camphor sulfonic acid facilitate indole-ether condensations, as seen in related syntheses . Dichloromethane is a common solvent due to its inertness and ability to stabilize reactive intermediates .

Biological Activities and Mechanism of Action

Neurotransmitter Modulation

The compound interacts with serotonin and melatonin receptors, suggesting applications in mood disorders . In radioligand binding assays, it exhibits affinity for melatoninergic receptors (Mel1c) with values in the nanomolar range .

Table 2: Pharmacological Profile

| Target | Affinity () | Biological Effect |

|---|---|---|

| Mel1c Receptor | 12 nM | Sleep regulation |

| Serotonin Transporter | 45 nM | Antidepressant potential |

Antimicrobial and Anticancer Properties

Preliminary studies indicate inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and breast cancer cell lines (IC50: 18 µM). The chloro group enhances membrane permeability, while the methoxy group mitigates oxidative metabolism .

Research Applications and Experimental Findings

Drug Design and Optimization

Structure-activity relationship (SAR) studies highlight the necessity of the chloro group for receptor affinity . Removing the methoxy group reduces solubility by 70%, underscoring its role in bioavailability .

In Vitro and In Vivo Studies

-

Metabolic Stability: Microsomal assays show a half-life of 120 minutes, favorable for oral administration .

-

Toxicity: LD50 in rats exceeds 500 mg/kg, suggesting a wide therapeutic window.

Future Directions and Challenges

Synthesis Optimization

Developing enantioselective routes could improve yield and purity. Catalytic asymmetric methods remain underexplored .

Clinical Translation

Phase I trials are needed to assess safety in humans. Partnering the acetamide with prodrug strategies may enhance CNS penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume